

# What are the physical and chemical properties of DL-Proline?

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## Compound of Interest

Compound Name: DL-Proline

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An In-depth Technical Guide to the Physical and Chemical Properties of **DL-Proline**

## Introduction

**DL-Proline** (IUPAC name: pyrrolidine-2-carboxylic acid) is a racemic mixture of the D- and L- isomers of the proteinogenic amino acid, proline.[1][2] Unlike other common amino acids, proline possesses a secondary amine where the alpha-amino group is incorporated into a pyrrolidine ring. This unique cyclic structure confers significant conformational rigidity, which plays a crucial role in the secondary structure of proteins, particularly in the formation of collagen.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of **DL-Proline**, intended for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **DL-Proline** are summarized below. These properties are essential for its handling, formulation, and application in various research and development contexts.

## General Properties

**DL-Proline** is typically a white to off-white crystalline solid or powder.[5][6] It is odorless with a slightly sweet taste and can be hygroscopic, meaning it absorbs moisture from the air.[4][7][8]

| Property          | Value   | Source(s)     |
|-------------------|---|---------------|
| Molecular Formula | C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub> | [5][7][9]     |
| Molecular Weight  | 115.13 g/mol                                  | [1][9][10]    |
| Appearance        | White to off-white crystalline powder/solid   | [5][6][9]     |
| Melting Point     | 205-210 °C (with decomposition)               | [5][7][9][11] |
| Boiling Point     | ~215.41 - 252.2 °C (estimate)                 | [7][12]       |
| Density           | ~1.18 - 1.38 g/cm <sup>3</sup>                | [5][7][9]     |

## Solubility

The solubility of amino acids is highly dependent on the solvent's polarity and the pH of the solution.[13][14] **DL-Proline** is very soluble in water and ethanol but is insoluble in less polar organic solvents like ether, butanol, chloroform, and acetone.[7] The presence of both the acidic carboxyl group and the basic amino group allows it to exist as a zwitterion, enhancing its solubility in polar solvents.[8][15]

| Solvent    | Solubility             | Source(s) |
|------------|------------------------|-----------|
| Water      | Very soluble / Soluble | [6][7][9] |
| Ethanol    | Soluble                | [7]       |
| Methanol   | Soluble                | [7]       |
| Ether      | Insoluble              | [7][11]   |
| Butanol    | Insoluble              | [7][11]   |
| Chloroform | Insoluble              | [7]       |
| Acetone    | Insoluble              | [7][11]   |

## Acidity and Basicity (pKa Values)

**DL-Proline** is an amphoteric molecule containing a carboxylic acid group and a secondary amine group. The pKa values represent the dissociation constants for these groups. The pKa of the  $\alpha$ -carboxylic acid group is approximately 2.0-2.35, while the pKa for the  $\alpha$ -amino group is around 10.60.<sup>[9][11][16]</sup>

| Ionizable Group                                  | pKa Value   | Source(s)             |
|--|-------------|-----------------------|
| $\alpha$ -Carboxyl (-COOH)                       | 2.00 - 2.35 | <sup>[7][9][16]</sup> |
| $\alpha$ -Amino (-NH <sub>2</sub> <sup>+</sup> ) | 10.60       | <sup>[11][16]</sup>   |

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **DL-Proline**.

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- <sup>1</sup>H NMR (in D<sub>2</sub>O): The proton NMR spectrum shows characteristic signals for the protons on the pyrrolidine ring and the  $\alpha$ -carbon.<sup>[1]</sup>
- <sup>13</sup>C NMR (in D<sub>2</sub>O): The carbon NMR spectrum displays distinct peaks for the five carbon atoms in the **DL-Proline** molecule.<sup>[1][17]</sup>

| <sup>13</sup> C NMR Shifts (ppm) in D <sub>2</sub> O | Intensity | Source(s)      |
|--|-----------|----------------|
| 175.76   | 316.00    | <sup>[1]</sup> |
| 62.36  | 710.00    | <sup>[1]</sup> |
| 47.16  | 783.00    | <sup>[1]</sup> |
| 30.04  | 1000.00   | <sup>[1]</sup> |
| 24.84  | 897.00    | <sup>[1]</sup> |

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **DL-Proline** shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carboxyl group.[\[18\]](#)  
[\[19\]](#)[\[20\]](#)

## Crystal Structure

The crystal structure of **DL-proline** hydrochloride has been determined using X-ray diffraction.  
[\[3\]](#) It crystallizes in the monoclinic space group  $P2_1/a$ .[\[3\]](#) In the solid state, the molecules are connected by intermolecular N-H---O hydrogen bonds, forming chains.[\[21\]](#) The unique pyrrolidine ring is puckered, a conformation that significantly influences the structure of proteins containing proline residues.[\[3\]](#)

## Experimental Protocols

The determination of the physicochemical properties of **DL-Proline** relies on established experimental methodologies.

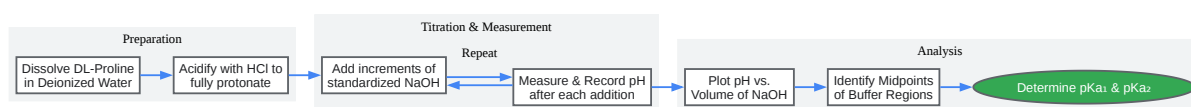
### Determination of pKa Values by Acid-Base Titration

The pKa values of an amino acid can be determined experimentally by performing an acid-base titration and plotting the titration curve (pH vs. volume of titrant added).[\[22\]](#)[\[23\]](#)

Methodology:

- **Preparation:** A known concentration of **DL-Proline** solution is prepared in deionized water. The solution is typically acidified with a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups.
- **Titration:** The solution is titrated with a standardized strong base solution (e.g., 0.1M NaOH).  
[\[22\]](#)
- **pH Measurement:** The pH of the solution is measured and recorded after each incremental addition of the base.

- **Data Plotting:** A titration curve is generated by plotting the measured pH values against the volume of NaOH added.
- **pKa Determination:** The curve will show two equivalence points. The  $pK_{a1}$  (for the carboxyl group) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point). The  $pK_{a2}$  (for the amino group) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).



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**Caption:** Workflow for determining pKa values via acid-base titration.

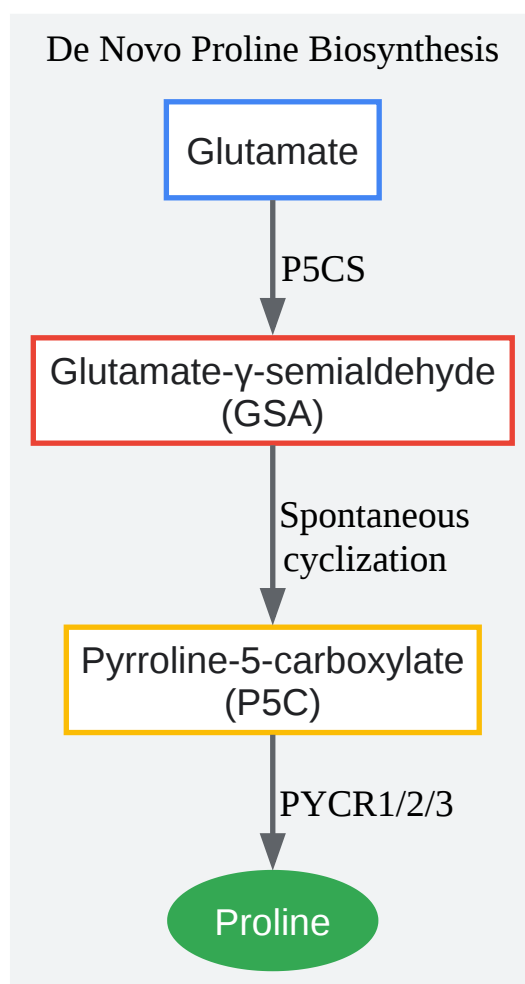
## Determination of Solubility

The solubility of a compound in a specific solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.[14]

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **DL-Proline** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[15]
- **Phase Separation:** The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- **Quantification:** A precise volume of the clear, saturated solution is withdrawn.

- Analysis: The amount of dissolved **DL-Proline** is determined. A common method is gravimetric analysis, where the solvent is evaporated, and the remaining solid mass is weighed. Alternatively, spectroscopic or chromatographic methods can be used for quantification.
- Calculation: The solubility is calculated and typically expressed in units of g/100 mL or mol/L.



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## References

- 1. proline dl-form | C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub> | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Proline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. gihichem.com [gihichem.com]
- 5. dailychem.bocsci.com [dailychem.bocsci.com]
- 6. chemwhat.com [chemwhat.com]
- 7. DL-Proline [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. DL-Proline(609-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. dl-Proline (CAS 609-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. L-Proline | C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub> | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. microbenotes.com [microbenotes.com]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. DL-Proline(609-36-9) <sup>13</sup>C NMR [m.chemicalbook.com]
- 18. DL-Proline(609-36-9) IR Spectrum [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. sid.ir [sid.ir]
- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]
- 23. echemi.com [echemi.com]
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